3-(Benzyloxy)oxan-4-amine hydrochloride

Description

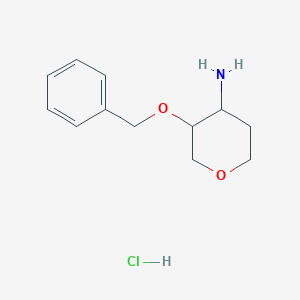

3-(Benzyloxy)oxan-4-amine hydrochloride is a synthetic organic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 3 and an amine group (-NH₂) at position 4, stabilized as a hydrochloride salt. The benzyloxy group enhances lipophilicity, while the amine allows for further functionalization via nucleophilic reactions.

Properties

IUPAC Name |

3-phenylmethoxyoxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHJXSBNRPJUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Benzyloxy-tetrahydropyran-4-one

The introduction of the benzyloxy group at the 3-position necessitates selective functionalization of the tetrahydropyran ring. A plausible pathway involves nucleophilic substitution or Mitsunobu reaction:

Step 1: Protection of 3-Hydroxytetrahydro-4H-pyran-4-one

Starting with 3-hydroxytetrahydro-4H-pyran-4-one (hypothetical intermediate), the hydroxyl group is protected as a benzyl ether using benzyl bromide in the presence of a base such as sodium hydride. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, benzyl alcohol) may be employed to install the benzyloxy group.

Step 2: Reductive Amination

The ketone at the 4-position is subjected to reductive amination using ammonium formate and palladium on carbon (Pd/C) in methanol. This method, adapted from Reference Example 17 in search result, facilitates the conversion of ketones to primary amines under mild conditions. For 3-benzyloxy-tetrahydropyran-4-one, this step yields 3-(benzyloxy)oxan-4-amine:

Step 3: Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in a polar solvent such as ethanol or methanol to precipitate the hydrochloride salt.

Experimental Validation and Optimization

Synthetic Route 2: Sequential Functionalization via Lithiation and Electrophilic Trapping

Directed Ortho-Metalation Strategy

A lithiation approach, inspired by the synthesis of tert-butyl (4-(4-hydroxy-tetrahydro-pyran-4-yl)phenyl)carbamate, enables regioselective functionalization.

Step 1: Lithiation of Tetrahydro-4H-pyran-4-one

Treatment of tetrahydro-4H-pyran-4-one with a strong base such as lithium diisopropylamide (LDA) at low temperatures (-78°C) generates a lithiated species at the 3-position.

Step 2: Benzyloxy Group Introduction

The lithiated intermediate is quenched with benzyl chloroformate or benzyl bromide, yielding 3-benzyloxy-tetrahydropyran-4-one.

Step 3: Reductive Amination and Salt Formation

Following the reductive amination protocol outlined in Section 2.1, the amine is introduced and converted to the hydrochloride salt.

Challenges and Mitigation

Regioselective lithiation at the 3-position requires careful control of reaction conditions, as competing metalation at other positions may occur. Employing a directing group (e.g., a temporary silyl ether) could enhance selectivity, though this adds synthetic steps.

Comparative Analysis of Methodologies

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirmed ≥98% purity after recrystallization from methanol/MTBE.

Industrial-Scale Considerations

The methodology described in search result for N-benzylhydroxylamine hydrochloride synthesis provides a template for large-scale production. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted oxane derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₉H₁₃ClN₂O₂

Molecular Weight : 202.66 g/mol

IUPAC Name : 3-(benzyloxy)-4-aminotetrahydrofuran hydrochloride

The compound features a tetrahydrofuran ring substituted with a benzyloxy group and an amine, which contributes to its reactivity and interaction with biological systems.

Chemistry

In synthetic chemistry, 3-(benzyloxy)oxan-4-amine hydrochloride serves as a versatile building block for the synthesis of more complex heterocyclic compounds. It can undergo various chemical transformations, such as:

- Substitution Reactions : The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

- Oxidation and Reduction : The compound can be oxidized to form different derivatives or reduced to alter its reactivity profile.

These reactions enable the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The biological activity of this compound has been investigated, particularly for its antimicrobial and anticancer properties . Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Results on Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|---|

| 3-(Benzyloxy)oxan-4-amine | MDA-MB-231 | 10 | 45.2 |

| 3-(Benzyloxy)oxan-4-amine | MDA-MB-231 | 50 | 62.7 |

| 3-(Benzyloxy)oxan-4-amine | HT-29 | 10 | 64.0 |

| 3-(Benzyloxy)oxan-4-amine | HT-29 | 50 | 68.1 |

Studies have demonstrated that this compound can inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.

Medicine

In medicinal chemistry, this compound has shown promise as a protein kinase inhibitor . Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The ability of this compound to selectively inhibit certain kinases positions it as a candidate for drug development aimed at treating malignancies.

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

- Anticancer Activity Study : A study evaluated the cytotoxic effects of various oxan derivatives against human cancer cell lines (HT-29 and MDA-MB-231). The results indicated that these compounds exhibited significant cytotoxicity, particularly against breast cancer cells (MDA-MB-231), highlighting their potential for further development in oncology .

- Enzyme Inhibition Study : Research focusing on the inhibition of phosphatidylinositol 3-kinase (PI3K) demonstrated that derivatives of this compound could effectively block PI3K activity, which is crucial for cancer cell survival and proliferation .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)oxan-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability, while the amine group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Oxan-4-amine Hydrochloride Derivatives

Key Findings:

Substituent Effects: Electron-Donating Groups: The benzyloxy group in 3-(benzyloxy)oxan-4-amine increases lipophilicity compared to hydroxy-substituted derivatives like (3R,4S)-4-aminooxan-3-ol hydrochloride . This property is critical for membrane permeability in drug candidates. Electron-Withdrawing Groups: The trifluoromethoxy group in 4-[3-(trifluoromethoxy)phenyl]oxan-4-amine hydrochloride enhances stability against metabolic degradation due to its electron-withdrawing nature .

Steric and Positional Influence: Substituents at position 4 (e.g., 4-bromophenyl, 2-methoxyphenyl) directly affect the amine’s accessibility for reactions. In contrast, the benzyloxy group at position 3 in the target compound may sterically hinder reactions at the amine site.

Commercial Availability: Derivatives like 4-[4-(benzyloxy)phenyl]oxan-4-amine hydrochloride (CAS 1333955-84-2) are available from suppliers such as Ambeed and LGC Standards, indicating their utility in high-throughput synthesis . Chiral variants like (3R,4S)-4-aminooxan-3-ol hydrochloride are marketed by Aaron Chemicals LLC, emphasizing demand for enantiopure intermediates .

Safety and Handling :

- While specific safety data for this compound is unavailable, structurally similar compounds (e.g., 4-(cyclobutylmethyl)oxan-4-amine) recommend standard precautions: use of PPE, ventilation, and immediate rinsing upon exposure .

Biological Activity

3-(Benzyloxy)oxan-4-amine hydrochloride is a compound of significant interest due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15ClN2O2

- Molecular Weight : 240.71 g/mol

- CAS Number : 1351450-56-0

The compound features a benzyloxy group attached to an oxan ring, which may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions can lead to various pharmacological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways. This mechanism is crucial in the context of drug development, particularly for diseases where enzyme activity is dysregulated.

- Cellular Uptake : The presence of the benzyloxy group may enhance the lipophilicity of the compound, facilitating its uptake into cells and enhancing its efficacy.

Antimicrobial Activity

Research has shown that derivatives of compounds similar to 3-(benzyloxy)oxan-4-amine exhibit antimicrobial properties. For instance, studies have reported antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Benzyloxy)oxan-4-amine | Bacillus subtilis | Not specified |

| 3-(Benzyloxy)oxan-4-amine | Candida albicans | Not specified |

Anticancer Activity

The cytotoxic effects of 3-(benzyloxy)oxan-4-amine have been evaluated in various cancer cell lines. Preliminary studies suggest that it may selectively induce apoptosis in cancer cells while sparing normal cells, indicating a potential for use in cancer therapy .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | Not specified |

| A549 (Lung) | Not specified |

| HepG2 (Liver) | Not specified |

Case Studies and Research Findings

- Anticancer Studies : A study conducted on the effects of similar compounds showed varying degrees of inhibition in breast cancer cell lines, with some compounds exhibiting IC50 values as low as 0.09 µM . This suggests that modifications in the chemical structure could enhance anticancer potency.

- Antimicrobial Screening : In another study, a series of benzoxazole derivatives were screened for antimicrobial activity, revealing selective action against certain bacterial strains . The structure–activity relationship (SAR) established in this study can guide further modifications of 3-(benzyloxy)oxan-4-amine.

Q & A

Q. Critical Parameters :

- pH Control : Sodium carbonate or pivalate buffers stabilize intermediates .

- Catalyst Selection : Trichloroisocyanuric acid (for oxidative coupling) improves efficiency in related amide syntheses .

Basic: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm benzyloxy group integration (δ ~4.5–5.0 ppm for O-benzyl protons) and oxane ring conformation .

- HPLC : Use a C18 column with acetonitrile/water gradients to quantify purity (>95%) .

- Mass Spectrometry : ESI+ mode to detect the molecular ion peak (e.g., m/z ~229.71 for C12H16ClNO2) .

Q. Mitigation Strategies :

- Conduct stability studies under inert atmospheres and controlled humidity.

- Validate analytical methods using stressed samples (e.g., heat/light exposure).

Advanced: How can regioselectivity be optimized during functionalization of the oxane ring in this compound?

Methodological Answer:

Regioselectivity depends on:

- Steric Effects : Bulky substituents at C3 hinder axial attack; use kinetic vs. thermodynamic control .

- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the benzyloxy group .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the oxane C4 position .

Q. Example Protocol :

Protect the amine with Boc anhydride.

Perform benzylation under basic conditions (NaH/DMF).

Deprotect with HCl/dioxane .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Hazard Assessment : Follow ACS guidelines for mutagenicity screening (Ames II testing recommended for analogs) .

- PPE : Use nitrile gloves, fume hoods, and safety goggles due to potential mutagenicity (comparable to benzyl chloride) .

- Storage : Store desiccated at –20°C to prevent hydrolysis .

Advanced: What mechanistic insights explain the reactivity of the benzyloxy group in catalytic hydrogenation?

Methodological Answer:

The benzyloxy group undergoes cleavage via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.